molecular formula C13H14N2O3 B14219286 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- CAS No. 826991-13-3

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-

Katalognummer: B14219286
CAS-Nummer: 826991-13-3
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: AETJBHMJJBOTRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- is a chemical compound with the molecular formula C13H14N2O3 It is known for its unique structure, which includes a furan ring, an amide group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- typically involves the reaction of 2-furancarboxylic acid with an appropriate amine. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to form the acid chloride intermediate, which then reacts with the amine to form the desired amide. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Furancarboxamide, N-methyl-
  • 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-

Uniqueness

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Eigenschaften

CAS-Nummer

826991-13-3

Molekularformel

C13H14N2O3

Molekulargewicht

246.26 g/mol

IUPAC-Name

5-(2-hydroxyethylamino)-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C13H14N2O3/c16-9-8-14-12-7-6-11(18-12)13(17)15-10-4-2-1-3-5-10/h1-7,14,16H,8-9H2,(H,15,17)

InChI-Schlüssel

AETJBHMJJBOTRE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.